![molecular formula C10H7BrO2 B1589078 Methyl 4-(bromoethynyl)benzoate CAS No. 225928-10-9](/img/structure/B1589078.png)
Methyl 4-(bromoethynyl)benzoate
Overview
Description
“Methyl 4-(bromoethynyl)benzoate” is an ester derivative of a bromoalkylated benzoic acid . It is a lachrymator and an important drug intermediate . The ester group is slightly twisted out of the plane of the central aromatic ring .
Molecular Structure Analysis
The molecular structure of “Methyl 4-(bromoethynyl)benzoate” is almost planar . The compound is isostructural with methyl 4-iodobenzoate . The molecular formula is C10H7BrO2 .Physical And Chemical Properties Analysis
“Methyl 4-(bromoethynyl)benzoate” has a molecular weight of 239.07 . It is a solid at 20°C . The melting point ranges from 54.0 to 57.0°C .Scientific Research Applications
Anti-HIV Agents
“Methyl 4-(bromoethynyl)benzoate” is used in the preparation of potential anti-HIV agents . This suggests that it could play a crucial role in the development of new drugs to combat HIV.
Aldose Reductase Inhibitors
This compound is also used as a catalyst for the rearrangement of benzylthiothiazoline derivatives in the preparation of aldose reductase inhibitors . Aldose reductase inhibitors are drugs that prevent damage to blood vessels, nerves, and organs in people with long-term diabetes.
Drug Intermediate
“Methyl 4-(bromoethynyl)benzoate” is an important drug intermediate . Drug intermediates are substances used in the production of active pharmaceutical ingredients.
Synthesis of 9-O-(4-carboxybenzyl)berberine (CBB)
This compound may be used in the synthesis of 9-O-(4-carboxybenzyl)berberine (CBB) . CBB is a derivative of berberine, a plant alkaloid with a variety of pharmacological effects.
Safety and Hazards
“Methyl 4-(bromoethynyl)benzoate” is considered hazardous. It is harmful if swallowed, causes severe skin burns and eye damage, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation . Safety measures include wearing protective gloves/clothing/eye protection/face protection, using only outdoors or in a well-ventilated area, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Mechanism of Action
Mode of Action
It’s known that the compound is an ester and it’s used as a drug intermediate . The ester group in Methyl 4-(bromoethynyl)benzoate is slightly twisted out of the plane of the central aromatic ring , which may influence its interaction with its targets.
Biochemical Pathways
It’s known that the compound is used in the preparation of potential anti-hiv agents and as a catalyst for rearrangement of benzylthiothiazoline derivatives in the preparation of aldose reductase inhibitors .
Action Environment
It’s known that the compound is a lachrymator and an important drug intermediate .
properties
IUPAC Name |
methyl 4-(2-bromoethynyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO2/c1-13-10(12)9-4-2-8(3-5-9)6-7-11/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVAXOQWVIMIKSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C#CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50450152 | |
Record name | methyl 4-(bromoethynyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50450152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(bromoethynyl)benzoate | |
CAS RN |
225928-10-9 | |
Record name | methyl 4-(bromoethynyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50450152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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